molecular formula C8H15NO B13173083 1-(3-Methylpiperidin-3-yl)ethan-1-one

1-(3-Methylpiperidin-3-yl)ethan-1-one

Cat. No.: B13173083
M. Wt: 141.21 g/mol
InChI Key: NERHWUQYKZFYFF-UHFFFAOYSA-N
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Description

1-(3-Methylpiperidin-3-yl)ethan-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is identified by the CAS Registry Number 1601716-07-7 . As a piperidine derivative, this ketone serves as a valuable chemical building block or organic synthon in medicinal chemistry and drug discovery research, particularly for the development of novel bioactive molecules . Piperidine and its substituted analogs are fundamental scaffolds found in a wide range of FDA-approved pharmaceuticals and are frequently utilized to optimize the pharmacokinetic properties and biological activity of lead compounds . Research into structurally similar 3-methylpiperidine derivatives has shown their potential application in central nervous system (CNS) drug discovery, such as in the development of novel triple reuptake inhibitors (TRIs) investigated for antidepressant effects . These compounds are designed to inhibit the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, a mechanism of action that represents a promising approach for developing treatments with potentially superior efficacy and fewer side effects compared to current antidepressants . Furthermore, related N-acylpiperidine compounds have been identified as inhibitors of enzymes like peptidyl-prolyl cis-trans isomerase A . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(3-methylpiperidin-3-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-7(10)8(2)4-3-5-9-6-8/h9H,3-6H2,1-2H3

InChI Key

NERHWUQYKZFYFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCNC1)C

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution of Chloroacetyl Derivatives

One common synthetic route to this compound involves the reaction of 3-methylpiperidine with chloroacetyl chloride or related chloroacetyl derivatives. This method utilizes nucleophilic substitution where the nitrogen atom of 3-methylpiperidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the ethanone linkage.

Reaction Scheme:

3-Methylpiperidine + Chloroacetyl chloride → this compound + HCl

Key Details:

  • The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.
  • A base such as triethylamine or pyridine is often used to scavenge the released HCl.
  • The reaction temperature is maintained at 0–25 °C to control the rate and avoid side reactions.
  • Purification is achieved by standard work-up and chromatographic techniques.

This method is supported by data from chemical suppliers and literature reporting the synthesis of 2-chloro-1-(3-methylpiperidin-1-yl)ethanone as an intermediate, which can be further converted to the target ethanone compound.

Sequential Nucleophilic Substitution and Reduction

A more elaborate synthetic approach involves sequential nucleophilic substitution on halogenated aromatic or aliphatic precursors followed by catalytic reduction to obtain the piperidine ring substituted with the ethanone moiety.

Example from Literature:

  • Starting from 1-bromo-4-nitrobenzene, nucleophilic substitution with piperidine introduces the piperidinyl group.
  • Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) reduces the nitro group to an amine.
  • Further functionalization with diketones such as pentane-2,4-dione or ethyl 3-oxobutanoate introduces the ethanone side chain via Mannich-type or related condensation reactions.

This multi-step synthesis was detailed in a study focusing on piperidine derivatives, where compounds structurally related to this compound were synthesized with good yields.

Lactam Formation via Azido Ester Reduction and Ring Closure

An advanced synthetic strategy reported for related piperidin-2-one and pyrrolidin-2-one derivatives involves:

  • α-Alkylation of esters with azidoalkyl triflates.
  • Reduction of azido groups to amines using catalytic hydrogenation in batch or continuous flow reactors.
  • Intramolecular ring closure to form lactams (cyclic amides).

While this method is primarily used for lactams, it demonstrates a versatile approach to constructing substituted piperidine rings with ketone functionalities, which can be adapted to synthesize this compound analogs.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3-Methylpiperidine, Chloroacetyl chloride Base (Et3N), 0–25 °C, anhydrous solvent 70–85 Straightforward, scalable
Sequential substitution & reduction 1-Bromo-4-nitrobenzene, Piperidine, Pd/C Reflux, catalytic hydrogenation, Mannich reaction 60–75 Multi-step, allows structural diversity
Azido ester reduction & ring closure Esters, Azidoalkyl triflates Pd/C hydrogenation, flow or batch, heating 40–60 Advanced, adaptable for lactam formation

Research Outcomes and Analysis

  • The nucleophilic substitution method is the most direct and commonly applied for synthesizing this compound, offering good yields and operational simplicity.
  • Sequential substitution combined with catalytic reduction expands the scope for functional group manipulation and is useful for synthesizing derivatives with additional aromatic or heterocyclic substituents.
  • The azido ester reduction and ring closure method, while more complex, provides a modern approach that benefits from continuous flow technology, improving safety and scalability for azide reduction steps.
  • Spectroscopic data (NMR, IR) and chromatographic purity assessments in these studies confirm the structural integrity and purity of the synthesized compounds.
  • Safety considerations include handling of reactive intermediates such as chloroacetyl chloride and azides, requiring appropriate precautions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

1-(3-Methylpiperidin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperidin-3-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) References
1-(3-Methylpiperidin-1-yl)ethanone C₈H₁₅NO 141.21 N/A N/A
1-(3-(Piperidin-1-yl)phenyl)ethanone C₁₃H₁₇NO 203.28 1.052 124–125.5 (0.5 Torr)
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one C₁₃H₁₇N₂O 223.29 N/A N/A
1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one C₁₄H₂₀N₂O 232.32 N/A N/A

Key Findings and Implications

  • Positional Isomerism : The 3-yl substitution in the target compound likely increases steric hindrance around the nitrogen, altering its pharmacokinetic profile compared to the 1-yl isomer.
  • Synthetic Flexibility : The ketone group’s reactivity enables diverse derivatization, as seen in hydrazide and heterocyclic syntheses .
  • Biological Potential: Piperidine-containing analogs show activity as enzyme inhibitors (e.g., MAO-B/AChE), suggesting the target could be optimized for similar applications .

Biological Activity

1-(3-Methylpiperidin-3-yl)ethan-1-one, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits structural similarities to various neurotransmitters, which may influence its interaction with biological systems. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C10H17N
  • Molecular Weight: 165.25 g/mol
  • Structure: The compound features a piperidine ring attached to an ethanone moiety, which is significant for its biological interactions.

This compound is believed to exert its biological effects primarily through interactions with neurotransmitter receptors and enzymes. The piperidine ring can mimic the structure of neurotransmitters, allowing it to bind to various receptors in the central nervous system (CNS). This binding can lead to altered receptor activity, influencing neurological pathways and potentially offering therapeutic benefits in treating CNS disorders.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may act as antagonists or inverse agonists at histamine H3 receptors, which are implicated in several CNS disorders, including Alzheimer's disease. These compounds can enhance neurotransmitter release and improve cognitive functions by inhibiting cholinesterases, thus increasing acetylcholine levels .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In vitro studies have shown that certain derivatives exhibit significant inhibition of these enzymes, with IC50 values indicating their potency. For example, related compounds demonstrated AChE IC50 values ranging from 1.06 µM to 3.60 µM .

Study on Neuroprotective Effects

A study focused on multitargeting ligands for the treatment of Alzheimer's disease highlighted the potential of piperidine derivatives like this compound. The research demonstrated that these compounds could effectively inhibit cholinesterases while maintaining low toxicity levels in neuronal cell lines (SH-SY5Y) and liver cells (HepG2), suggesting their therapeutic viability .

Toxicological Assessments

Toxicity studies have assessed the safety profile of this compound. In one study, compounds related to this compound were evaluated for cytotoxicity across various concentrations. Results showed that these compounds did not exhibit significant toxicity up to concentrations of 50 µM in tested cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructureAChE IC50 (µM)BuChE IC50 (µM)Toxicity Level
This compoundStructure1.062.86Low
1-(4-Methylpiperidin-4-yl)butan-1-oneStructure3.600.55Moderate
1-(4-(4-Methylpiperidin-1-yl)sulfonyl)-phenyl ethanoneStructureNot availableNot availableLow

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